![molecular formula C10H8N2O4 B14857594 [4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857594.png)
[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
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Overview
Description
[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound with a pyridine ring substituted with a cyano group, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-cyano-2-pyridinecarboxylic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine amines.
Scientific Research Applications
[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carbon dioxide. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-pyridinecarboxylic acid: Similar structure but lacks the methoxycarbonyl and acetic acid groups.
6-Methoxycarbonyl-2-pyridineacetic acid: Similar structure but lacks the cyano group.
4-Cyano-2-pyridineacetic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the presence of both the cyano and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(4-cyano-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)8-3-6(5-11)2-7(12-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
ADJXJPDZKWRSDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)C#N |
Origin of Product |
United States |
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